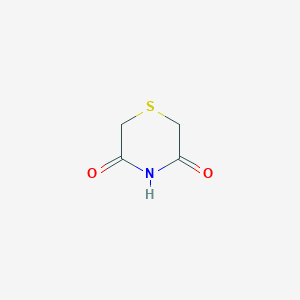

Thiomorpholine-3,5-dione

Description

Properties

IUPAC Name |

thiomorpholine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJBLPOCCUVISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30284179 | |

| Record name | thiomorpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80023-40-1 | |

| Record name | 3,5-Thiomorpholinedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | thiomorpholine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30284179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-aryl-substituted Thiomorpholine-3,5-diones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-aryl-substituted thiomorpholine-3,5-diones, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details the prevalent synthetic methodologies, presents quantitative data for a range of derivatives, and outlines the experimental protocols for their preparation. Furthermore, a potential signaling pathway relevant to the biological activity of these compounds is illustrated to provide context for their application in drug discovery.

Introduction

N-aryl-substituted thiomorpholine-3,5-diones are sulfur-containing heterocyclic compounds that have garnered attention for their diverse biological activities. These activities include potential applications as anticancer, antioxidant, and anti-inflammatory agents.[1][2] The thiomorpholine-3,5-dione core provides a rigid scaffold that can be readily functionalized with various aryl substituents, allowing for the systematic exploration of structure-activity relationships (SAR). This guide focuses on the chemical synthesis of these promising molecules.

Synthetic Methodologies

The primary and most widely adopted method for the synthesis of N-aryl-substituted thiomorpholine-3,5-diones involves the reaction between thiodiglycolic acid and a substituted aniline. This transformation can be achieved through a one-pot reaction or, more commonly, via a two-step procedure that allows for the isolation of an intermediate mono-amide.

A prevalent two-step synthesis is initiated by the reaction of thiodiglycolic acid with the desired aniline to form the corresponding N-aryl thiodiglycolamic acid. This intermediate is then subjected to cyclization to yield the target N-aryl-substituted thiomorpholine-3,5-dione. The cyclization step is often facilitated by a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), which promotes the intramolecular amide bond formation under mild conditions.[3]

Experimental Workflow: Two-Step Synthesis

Quantitative Data Summary

The following table summarizes the yields for a selection of N-aryl-substituted thiomorpholine-3,5-diones synthesized via the two-step method.

| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | 85 | 145-147 |

| 2 | 4-Chlorophenyl | 92 | 168-170 |

| 3 | 4-Methoxyphenyl | 88 | 155-157 |

| 4 | 4-Nitrophenyl | 75 | 210-212 |

| 5 | 2-Methylphenyl | 81 | 130-132 |

| 6 | 2,6-Dimethylphenyl | 78 | 198-200 |

Data synthesized from publicly available research literature.

Experimental Protocols

General Procedure for the Synthesis of N-aryl thiodiglycolamic acids (Step 1)

To a solution of thiodiglycolic acid (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF), the corresponding substituted aniline (1.0 eq) is added portion-wise at room temperature. The reaction mixture is stirred at room temperature for a specified time, typically ranging from 2 to 6 hours, until the reaction is complete as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude N-aryl thiodiglycolamic acid is typically used in the next step without further purification.

General Procedure for the Synthesis of N-aryl-substituted Thiomorpholine-3,5-diones (Step 2)

The crude N-aryl thiodiglycolamic acid (1.0 eq) from the previous step is dissolved in THF. To this solution, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.1 eq) is added, followed by the dropwise addition of a tertiary amine base, such as triethylamine (2.0 eq), to neutralize the generated acid. The reaction mixture is stirred at room temperature for 12 to 24 hours. After completion of the reaction, the mixture is diluted with an organic solvent like ethyl acetate and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-aryl-substituted thiomorpholine-3,5-dione.

Potential Biological Signaling Pathway

Several studies have suggested that thiomorpholine derivatives possess anticancer properties, with some acting as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4] This pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of the PI3K/Akt pathway and the potential point of intervention for N-aryl-substituted thiomorpholine-3,5-diones.

In this proposed mechanism, the N-aryl-substituted thiomorpholine-3,5-dione acts as an inhibitor of PI3K. By blocking the activity of PI3K, the downstream signaling cascade is disrupted. This prevents the phosphorylation and activation of Akt, which in turn leads to the de-repression of pro-apoptotic proteins like Bad, ultimately promoting programmed cell death (apoptosis) in cancer cells.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of N-aryl-substituted thiomorpholine-3,5-diones. The detailed experimental protocols and tabulated quantitative data serve as a valuable resource for researchers in the field. The visualization of a key signaling pathway offers a conceptual framework for the rational design and development of these compounds as potential therapeutic agents. Further investigation into the biological activities and optimization of the synthetic routes will continue to advance the utility of this important class of molecules.

References

Crystal Structure of Thiomorpholine-3,5-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of thiomorpholine-3,5-dione derivatives. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, crystallography, and drug development. This document summarizes key quantitative crystallographic data, details experimental protocols for synthesis and crystallization, and visualizes complex workflows and biological pathways.

Introduction

Thiomorpholine-3,5-dione represents a core heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse biological activities, which include anticonvulsant, antipsychotic, antimicrobial, and antitumor properties. The three-dimensional arrangement of atoms within these molecules, determined through X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR), guiding the design of novel therapeutic agents with improved efficacy and selectivity. This guide focuses on the detailed structural elucidation of N-aryl substituted thiomorpholine-3,5-dione derivatives, providing a comparative analysis of their solid-state conformations.

Experimental Protocols

The methodologies outlined below are based on established and cited laboratory procedures for the synthesis and crystallographic analysis of N-aryl-thiomorpholine-3,5-dione derivatives.[1]

General Synthesis of N-Aryl-Thiomorpholine-3,5-diones

The synthesis of N-aryl-thiomorpholine-3,5-diones is typically achieved through a two-step process involving the formation of a mono-amide intermediate followed by cyclization.[1]

Step 1: Synthesis of the Mono-amide Intermediate

-

Thiodiglycolic acid is reacted with a corresponding aniline derivative.

-

The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF).

-

The reaction mixture is stirred at room temperature to yield the mono-amide in quantitative amounts.[1]

Step 2: Cyclization to Form the Imide

-

The mono-amide intermediate is cyclized under mild conditions.

-

A coupling reagent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), is used to facilitate the cyclization.[1]

-

The reaction is conducted in a solvent like THF at room temperature.

-

The desired N-aryl-thiomorpholine-3,5-dione is obtained in good yield.[1]

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the synthesized compound. Common solvent systems include chloroform, ethanol, or mixtures thereof.

X-ray Data Collection and Structure Refinement

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data is collected at a controlled temperature, often 100 K or room temperature, using Mo Kα radiation.

-

The collected data is processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for the parent thiomorpholine-3,5-dione and a series of its N-aryl derivatives. This allows for a direct comparison of the geometric parameters of the core scaffold and the influence of different substituents on the crystal packing.

Table 1: Crystal Data and Structure Refinement for Thiomorpholine-3,5-dione and its N-Aryl Derivatives.[1]

| Identification Code | Empirical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| Parent Compound | C₄H₅NO₂S | Monoclinic | P2₁/c | 5.863(1) | 10.456(2) | 9.778(2) | 106.03(3) | 575.4(2) | 4 |

| 29 (R = 4-NO₂) ** | C₁₀H₈N₂O₄S | Monoclinic | C2/c | 20.6161(3) | 5.33630(10) | 21.4366(3) | 116.267(2) | 2114.80(6) | 8 |

| 30 (R = 4-OCH₃) | C₁₁H₁₁NO₃S | Monoclinic | P2₁/c | 16.1404(2) | 5.13560(10) | 13.6780(2) | 101.3510(10) | 1111.60(3) | 4 |

| 34 (R = 4-Cl) | C₁₀H₈ClNO₂S | Monoclinic | P2₁/c | 16.1139(8) | 5.1000(3) | 13.6329(5) | 106.538(4) | 1074.02(9) | 4 |

| 33 (R = 3-NO₂) ** | C₁₀H₈N₂O₄S | Monoclinic | P2₁/n | 7.9137(2) | 11.2066(2) | 12.0191(2) | 93.3080(10) | 1064.06(4) | 4 |

| 35 (R = 2-Cl) | C₁₀H₈ClNO₂S | Orthorhombic | Pbca | 8.8778(2) | 15.0119(3) | 15.9392(3) | 90 | 2125.10(8) | 8 |

| 36 (R = 2-CH₃) | C₁₁H₁₁NO₂S | Monoclinic | P2₁/c | 10.5190(2) | 11.6490(2) | 9.1550(2) | 100.2810(10) | 1103.35(4) | 4 |

| 37 (R = 2-I) | C₁₀H₈INO₂S | Orthorhombic | Pbca | 8.9560(2) | 15.2420(3) | 16.7110(3) | 90 | 2280.40(8) | 8 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for the Thiomorpholine-3,5-dione Core.

| Compound | S1-C2 | S1-C6 | C2-C3 | C3-N4 | N4-C5 | C5-C6 | ∠C6-S1-C2 | ∠C3-N4-C5 |

| Parent | 1.795(2) | 1.791(2) | 1.516(3) | 1.393(3) | 1.391(3) | 1.517(3) | 98.1(1) | 125.7(2) |

| 29 | 1.780(1) | 1.783(1) | 1.514(2) | 1.399(2) | 1.401(2) | 1.516(2) | 97.9(1) | 124.5(1) |

| 30 | 1.785(1) | 1.782(1) | 1.515(2) | 1.402(2) | 1.400(2) | 1.517(2) | 97.8(1) | 125.2(1) |

| 34 | 1.782(1) | 1.784(1) | 1.516(2) | 1.398(2) | 1.399(2) | 1.515(2) | 97.7(1) | 124.8(1) |

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental and conceptual frameworks relevant to the study of thiomorpholine-3,5-dione derivatives.

Structural Insights and Conclusion

The crystallographic data reveals that the thiomorpholine-3,5-dione core generally adopts a chair or a twisted-chair conformation. The N-aryl substituent's electronic and steric properties significantly influence the crystal packing through various intermolecular interactions, such as hydrogen bonds and π-π stacking. These interactions play a crucial role in the solid-state architecture and can impact the physicochemical properties of the compounds, including solubility and stability.

The potential for thiomorpholine derivatives to interact with signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights their therapeutic promise. The structural information presented in this guide provides a solid foundation for the rational design of new derivatives with tailored biological activities. Further crystallographic studies on a wider range of derivatives will continue to deepen our understanding of their structure-function relationships and accelerate the development of novel drug candidates.

References

Spectroscopic Properties of Thiomorpholine-3,5-Dione Derivatives: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a technical overview of the spectroscopic properties of thiomorpholine-3,5-dione and its derivatives. Extensive searches for detailed spectroscopic data (¹³C NMR, specific IR absorption bands, and UV-Vis spectra) and explicit experimental protocols for the parent compound, thiomorpholine-3,5-dione, did not yield sufficient information in publicly accessible scientific literature. Consequently, this guide will focus on a well-characterized derivative, N-phenylthiomorpholine-3,5-dione , for which spectroscopic data and a synthesis method have been reported. This information serves as a valuable reference point for researchers working with this class of compounds.

Introduction to Thiomorpholine-3,5-dione Core

The thiomorpholine-3,5-dione scaffold is a heterocyclic motif of interest in medicinal chemistry and drug development. Its structure, featuring a six-membered ring containing a sulfur atom, a nitrogen atom, and two carbonyl groups, provides a unique framework for the design of novel therapeutic agents. The spectroscopic characterization of these molecules is fundamental to confirming their synthesis, understanding their electronic properties, and studying their interactions with biological targets.

Synthesis of N-phenylthiomorpholine-3,5-dione

A general method for the synthesis of N-aryl-substituted thiomorpholine-3,5-diones involves a two-step process starting from thiodiglycolic acid.[1]

Experimental Protocol:

Step 1: Synthesis of Thiodiglycolic Anhydride

Thiodiglycolic acid is treated with a dehydrating agent, such as acetic anhydride, under reflux. The excess acetic anhydride and acetic acid formed are then removed under reduced pressure to yield thiodiglycolic anhydride.

Step 2: Synthesis of N-phenylthiomorpholine-3,5-dione

Thiodiglycolic anhydride is reacted with an aniline, in this case, aniline itself, in a suitable solvent like anhydrous toluene. The reaction mixture is heated under reflux with azeotropic removal of water. Upon cooling, the product, N-phenylthiomorpholine-3,5-dione, crystallizes and can be purified by recrystallization.

Below is a generalized workflow for the synthesis.

Caption: General synthesis workflow for N-phenylthiomorpholine-3,5-dione.

Spectroscopic Data of N-phenylthiomorpholine-3,5-dione

The following tables summarize the available spectroscopic data for N-phenylthiomorpholine-3,5-dione.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific ¹H NMR data for the unsubstituted N-phenyl derivative was not explicitly found in the provided search results. However, a study on various N-aryl-substituted thiomorpholine-3,5-diones confirms the use of ¹H NMR for their characterization.[1]

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | Data not available | C=O stretching (imide) |

| Data not available | Data not available | C-N stretching |

| Data not available | Data not available | C-S stretching |

| Data not available | Data not available | Aromatic C-H stretching |

Note: While specific peak values were not found, the characteristic functional groups of N-phenylthiomorpholine-3,5-dione would give rise to absorptions in the expected regions for imide carbonyls, C-N, C-S, and aromatic C-H bonds.

UV-Vis Spectroscopy

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| Data not available | Data not available | Data not available |

Note: UV-Vis spectroscopic data for N-phenylthiomorpholine-3,5-dione was not found in the provided search results.

Experimental Protocols for Spectroscopic Analysis

While specific data for the parent compound is lacking, the following are general experimental protocols that would be employed for the spectroscopic characterization of thiomorpholine-3,5-dione derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used to obtain the spectra. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or KBr is recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition: The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). A baseline is recorded with the pure solvent in both the sample and reference cuvettes and is subtracted from the sample spectrum.

Logical Relationships in Spectroscopic Analysis

The process of characterizing a synthesized compound like N-phenylthiomorpholine-3,5-dione follows a logical workflow to confirm its structure and purity.

Caption: Logical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This guide has provided an overview of the spectroscopic properties of N-phenylthiomorpholine-3,5-dione as a representative of the thiomorpholine-3,5-dione class of compounds, based on the currently available literature. While detailed quantitative data for the parent molecule remains elusive, the provided synthesis and general analytical protocols offer a solid foundation for researchers. Further investigation is warranted to fully characterize the spectroscopic properties of the unsubstituted thiomorpholine-3,5-dione and expand the understanding of this important heterocyclic system.

References

The Thiomorpholine-3,5-dione Scaffold: A Privileged Core in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiomorpholine moiety, a sulfur-containing saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its unique stereoelectronic properties and metabolic stability.[1][2] Among its derivatives, the thiomorpholine-3,5-dione core represents a synthetically accessible and versatile framework with significant potential for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and future directions for the exploration of the thiomorpholine-3,5-dione scaffold in drug discovery.

Synthesis of the Thiomorpholine-3,5-dione Scaffold

The synthesis of N-substituted thiomorpholine-3,5-diones is a straightforward process, typically involving a two-step procedure from thiodiglycolic acid. The primary literature providing a detailed synthetic protocol focuses on the preparation of 4-aryl-substituted derivatives.[1]

A general synthetic workflow for 4-aryl-thiomorpholine-3,5-diones is depicted below:

References

Thiomorpholine-3,5-dione: A Versatile Scaffold for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiomorpholine-3,5-dione, a heterocyclic compound featuring a thiomorpholine core with two carbonyl groups, is emerging as a valuable and versatile building block in organic synthesis. Its unique structural and electronic properties, including the presence of an active methylene group and a reactive imide functionality, make it an attractive starting material for the synthesis of a diverse array of more complex molecules, particularly those with potential pharmacological applications. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of thiomorpholine-3,5-dione, with a focus on its utility as a foundational scaffold in medicinal chemistry and drug discovery.

Synthesis of the Thiomorpholine-3,5-dione Core

The fundamental structure of thiomorpholine-3,5-dione is typically synthesized through the condensation of thiodiglycolic acid with a primary amine or ammonia. A general and efficient method for the preparation of N-substituted thiomorpholine-3,5-diones involves a two-step, one-pot procedure. Initially, thiodiglycolic acid reacts with the corresponding aniline to form a mono-amide intermediate. This intermediate is then cyclized under mild conditions to yield the desired N-aryl-substituted thiomorpholine-3,5-dione.

While a specific protocol for the parent, unsubstituted thiomorpholine-3,5-dione is not explicitly detailed in the surveyed literature, a logical synthetic pathway can be inferred from the synthesis of its N-aryl derivatives. This would involve the reaction of thiodiglycolic acid with ammonia or a protected form of ammonia, followed by cyclization.

A general workflow for the synthesis of N-substituted thiomorpholine-3,5-diones is depicted below:

Caption: General workflow for N-aryl thiomorpholine-3,5-dione synthesis.

Experimental Protocol: Synthesis of N-Aryl Thiomorpholine-3,5-diones

The following is a representative experimental protocol for the synthesis of N-aryl-substituted thiomorpholine-3,5-diones. This procedure can be adapted for various substituted anilines.

Materials:

-

Thiodiglycolic acid

-

Substituted aniline

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

Tetrahydrofuran (THF)

-

Triethylamine (TEA)

Procedure:

-

In a round-bottom flask, dissolve thiodiglycolic acid (1 equivalent) and the desired substituted aniline (1 equivalent) in anhydrous THF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (2.2 equivalents) to the stirred solution.

-

Add the BOP reagent (1.1 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure N-aryl thiomorpholine-3,5-dione.

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| Thiodiglycolic acid | Aniline | 4-Phenyl-thiomorpholine-3,5-dione | Good |

| Thiodiglycolic acid | 2-Methylaniline | 4-(o-Tolyl)-thiomorpholine-3,5-dione | Good |

| Thiodiglycolic acid | 4-Chloroaniline | 4-(4-Chlorophenyl)-thiomorpholine-3,5-dione | Good |

| Table 1: Representative yields for the synthesis of N-aryl thiomorpholine-3,5-diones. "Good" yields are reported in the literature, though specific percentages vary depending on the substrate. |

Reactivity and Applications as a Building Block

The synthetic utility of thiomorpholine-3,5-dione stems from the reactivity of its methylene group (C2 and C6) and the imide nitrogen. The methylene protons are acidic and can be readily deprotonated by a mild base to form a nucleophilic enolate, which can then participate in various carbon-carbon bond-forming reactions.

Alkylation Reactions

A key reaction of thiomorpholine-3,5-dione is its alkylation at the methylene position.[1] The deprotonation of the methylene group allows for the introduction of a wide variety of substituents, leading to diverse molecular architectures.[1] This reactivity is fundamental to its role as a versatile building block.

Caption: General scheme for the alkylation of thiomorpholine-3,5-dione.

Knoevenagel Condensation

The active methylene group of thiomorpholine-3,5-dione makes it a suitable substrate for the Knoevenagel condensation.[2] This reaction involves the condensation with an aldehyde or ketone, typically catalyzed by a weak base, to form an α,β-unsaturated product.[2] This provides a straightforward method for introducing exocyclic double bonds and further functionalization.

Hypothetical Experimental Protocol for Knoevenagel Condensation:

While a specific example with thiomorpholine-3,5-dione is not detailed in the searched literature, a general protocol can be proposed based on standard Knoevenagel conditions.

Materials:

-

Thiomorpholine-3,5-dione

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Piperidine (as catalyst)

-

Ethanol (as solvent)

Procedure:

-

Dissolve thiomorpholine-3,5-dione (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

| Substrate 1 | Substrate 2 | Catalyst | Expected Product |

| Thiomorpholine-3,5-dione | Benzaldehyde | Piperidine | 2-Benzylidene-thiomorpholine-3,5-dione |

| Thiomorpholine-3,5-dione | 4-Nitrobenzaldehyde | Piperidine | 2-(4-Nitrobenzylidene)-thiomorpholine-3,5-dione |

| Table 2: Hypothetical Knoevenagel condensation reactions with thiomorpholine-3,5-dione. |

Biological Significance of Thiomorpholine Derivatives

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities. While research on the parent thiomorpholine-3,5-dione is still developing, its N-substituted and C-substituted derivatives have shown promise as:

-

Anticonvulsants: Alkyl-substituted thiomorpholine-3,5-diones have been investigated for their anticonvulsant properties.[1]

-

Hypotensive agents: Certain derivatives have been considered for their potential as hypotensive agents.[1]

-

Antipsychotic, Antimicrobial, and Antitumor agents: The thiomorpholine-3,5-dione motif is a key pharmacophore in derivatives exhibiting these activities.[1]

Conclusion

Thiomorpholine-3,5-dione is a promising and versatile building block for organic synthesis. Its accessible synthesis and the reactivity of its active methylene and imide functionalities provide a robust platform for the generation of diverse and complex molecular structures. The established biological significance of the broader thiomorpholine class of compounds further underscores the potential of thiomorpholine-3,5-dione as a valuable scaffold for the development of novel therapeutic agents. Further exploration of its reactivity, particularly in multicomponent reactions and asymmetric synthesis, is anticipated to unlock its full potential in drug discovery and materials science.

References

An In-Depth Technical Guide to Thiomorpholine-3,5-dione: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiomorpholine-3,5-dione, a sulfur-containing heterocyclic compound, represents a core structural motif with significant potential in medicinal chemistry and materials science. While direct historical accounts of its initial discovery are scarce, its synthesis and properties can be understood through the well-established chemistry of its precursor, thiodiglycolic acid, and the general principles of cyclic imide formation. This technical guide provides a comprehensive overview of the history, synthesis, and potential applications of Thiomorpholine-3,5-dione and its derivatives, drawing from the available scientific literature.

Introduction to the Thiomorpholine Core

The thiomorpholine ring system, a saturated six-membered heterocycle containing both nitrogen and sulfur, is a "privileged scaffold" in drug discovery.[1] Its unique conformational properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide range of biologically active molecules.[1] Derivatives of thiomorpholine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticonvulsant, anticancer, and anti-inflammatory effects.[2] The dione functionality at the 3 and 5 positions introduces a cyclic imide structure, which is also a key pharmacophore found in many therapeutic agents.[2]

The Precursor: A History of Thiodiglycolic Acid

The history of Thiomorpholine-3,5-dione is intrinsically linked to its precursor, thiodiglycolic acid (also known as 2,2'-thiodiacetic acid). The synthesis of thioglycolic acid, a related compound, was first described by Carius in 1862.[3] Subsequently, processes for producing thiodiglycolic acid were developed.

One of the earliest and most common methods for synthesizing thiodiglycolic acid involves the reaction of chloroacetic acid or its salts with an alkali metal sulfide or hydrosulfide.[4][5] This straightforward nucleophilic substitution reaction remains a cornerstone of its industrial production.

Table 1: Key Milestones in the Synthesis of Thiodiglycolic Acid

| Year | Milestone | Key Reactants | Reference |

| 1862 | First synthesis of the related thioglycolic acid reported by Carius. | Chloroacetic acid, potassium hydrosulfide | [3] |

| 1906 | Improved synthesis of thioglycolic acid by Klason and Carlson. | Monochloroacetic acid, sodium hydrosulfide | [3] |

| 1979 | Patent for a process preparing thiodiglycolic acid from glycolic acid and hydrogen sulfide. | Glycolic acid, hydrogen sulfide, aqueous hydrogen bromide | [4] |

Synthesis of Thiomorpholine-3,5-dione: From Precursor to Core Structure

While a definitive first synthesis of the parent Thiomorpholine-3,5-dione is not prominently documented, its preparation can be logically inferred from standard methods for cyclic imide synthesis. The most probable and direct route is the cyclization of thiodiglycolic acid with an ammonia source .

General Experimental Protocol for Imide Formation

Cyclic imides are typically synthesized by heating a dicarboxylic acid with ammonia or a primary amine, often with the removal of water to drive the reaction to completion.[6]

Experimental Workflow: Synthesis of Thiomorpholine-3,5-dione

References

- 1. jchemrev.com [jchemrev.com]

- 2. Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]

- 4. US4161612A - Process for preparing thiodiglycolic acid - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Thiomorpholine-3,5-dione: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of thiomorpholine-3,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on the cyclization of thiodiglycolic acid with a nitrogen source, a common and effective method for the preparation of cyclic imides.

Introduction

Thiomorpholine-3,5-dione is a sulfur-containing heterocyclic scaffold. The incorporation of the thiomorpholine ring system is a strategy employed in the design of various biologically active molecules. While the synthesis of N-substituted thiomorpholine-3,5-diones has been reported, this protocol focuses on the preparation of the parent compound. The described method involves the reaction of thiodiglycolic acid with urea, followed by thermal cyclization to yield the desired product.

Reaction Scheme

Caption: Reaction scheme for the synthesis of thiomorpholine-3,5-dione.

Experimental Protocol

This protocol outlines a procedure for the synthesis of thiomorpholine-3,5-dione from thiodiglycolic acid and urea.

Materials and Equipment:

-

Thiodiglycolic acid

-

Urea

-

Round-bottom flask (100 mL)

-

Heating mantle with a stirrer

-

Thermometer

-

Condenser

-

Distillation apparatus

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Rotary evaporator

-

Melting point apparatus

-

Analytical balance

Procedure:

-

Reactant Preparation: In a 100 mL round-bottom flask, thoroughly mix thiodiglycolic acid (1 equivalent) and urea (2.2 equivalents).

-

Reaction Setup: Equip the flask with a heating mantle, a magnetic stirrer, a thermometer, and a condenser.

-

Thermal Cyclization: Heat the reaction mixture with stirring. A gentle evolution of ammonia gas should be observed as the reaction progresses. The temperature should be gradually increased to and maintained at 130-140°C.

-

Reaction Monitoring: Monitor the reaction for the cessation of ammonia evolution, which typically indicates the completion of the reaction. This may take several hours.

-

Isolation of Crude Product: After cooling to room temperature, the solid reaction mass is treated with water to dissolve any unreacted urea and other water-soluble impurities.

-

Purification: The crude thiomorpholine-3,5-dione is collected by vacuum filtration, washed with cold water, and then dried.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the pure product.

-

Drying and Characterization: The purified crystals are dried under vacuum. The final product should be characterized by determining its melting point and using spectroscopic methods such as NMR and IR spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis.

| Parameter | Value |

| Reactants | |

| Thiodiglycolic Acid (g) | User-defined |

| Urea (g) | Calculated based on stoichiometry |

| Product | |

| Theoretical Yield (g) | Calculated |

| Actual Yield (g) | Experimentally determined |

| Percent Yield (%) | Calculated |

| Characterization | |

| Melting Point (°C) | To be determined |

| ¹H NMR (δ, ppm) | To be determined |

| ¹³C NMR (δ, ppm) | To be determined |

| IR (cm⁻¹) | To be determined |

| Mass Spectrum (m/z) | To be determined |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of thiomorpholine-3,5-dione.

Caption: Workflow diagram for the synthesis of thiomorpholine-3,5-dione.

Application Notes and Protocols for the NMR Analysis of Thiomorpholine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine-3,5-dione, the cyclic imide of thiodiglycolic acid, is a fundamental heterocyclic scaffold. Its derivatives are of interest in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol and reference data for the ¹H and ¹³C NMR analysis of Thiomorpholine-3,5-dione.

Molecular Structure

Caption: Chemical structure of Thiomorpholine-3,5-dione with atom numbering.

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Thiomorpholine-3,5-dione in deuterated dimethyl sulfoxide (DMSO-d₆) and deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| DMSO-d₆ | 3.50 | s | CH₂ (C2, C6) |

| CDCl₃ | 8.56 | br | NH (N4) |

| 3.48 | s | CH₂ (C2, C6) |

s = singlet, br = broad

Table 2: ¹³C NMR Data

| Solvent | Chemical Shift (δ) ppm | Assignment |

| DMSO-d₆ | 170.5 | C=O (C3, C5) |

| 30.3 | CH₂ (C2, C6) | |

| CDCl₃ | 168.8 | C=O (C3, C5) |

| 30.9 | CH₂ (C2, C6) |

Experimental Protocol: NMR Spectroscopy

This protocol outlines the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of Thiomorpholine-3,5-dione.

1. Sample Preparation

-

Weigh approximately 5-10 mg of Thiomorpholine-3,5-dione directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

If using CDCl₃, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For DMSO-d₆, the residual solvent peak can be used as a reference (δн = 2.50 ppm, δc = 39.52 ppm).

-

Cap the NMR tube and vortex or sonicate gently until the sample is fully dissolved.

2. NMR Instrument Parameters

The following parameters are recommended for a 300 MHz NMR spectrometer for ¹H NMR and a 75 MHz for ¹³C NMR.[1]

¹H NMR Spectroscopy

-

Spectrometer Frequency: 300 MHz

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy

-

Spectrometer Frequency: 75 MHz

-

Pulse Program: Standard proton-decoupled pulse program (zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of Thiomorpholine-3,5-dione.

Caption: General workflow for NMR analysis.

Discussion

The ¹H NMR spectrum of Thiomorpholine-3,5-dione is characterized by its simplicity, showing a singlet for the four equivalent methylene protons (at C2 and C6) and, in CDCl₃, a broad singlet for the amine proton. The equivalence of the methylene protons indicates a rapid conformational exchange on the NMR timescale at room temperature. The downfield chemical shift of the methylene protons (around 3.5 ppm) is due to the deshielding effect of the adjacent sulfur atom and the carbonyl groups.

In the ¹³C NMR spectrum, two signals are observed as expected from the molecular symmetry. The signal for the two equivalent carbonyl carbons appears significantly downfield (around 170 ppm), which is characteristic for amide/imide carbonyl groups. The methylene carbons resonate at approximately 30-31 ppm.

The choice of solvent influences the chemical shift of the NH proton, which is observable in CDCl₃ but is likely to exchange with residual water in DMSO-d₆, or its signal may be broadened and fall under the water peak. The chemical shifts of the carbon and methylene protons show minor variations between the two solvents.

Conclusion

This application note provides the essential ¹H and ¹³C NMR data and a standardized protocol for the analysis of Thiomorpholine-3,5-dione. This information is valuable for the routine characterization, quality control, and further investigation of this heterocyclic compound and its derivatives in a research and development setting.

References

Application Notes and Protocols for Infrared (IR) Spectroscopy of Thiomorpholine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine-3,5-dione and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The thiomorpholine scaffold is recognized as a "privileged structure," appearing in a variety of biologically active compounds with diverse therapeutic applications, including antimicrobial, anticancer, and antipsychotic activities. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This application note details the expected IR spectroscopic features of Thiomorpholine-3,5-dione and provides protocols for sample analysis.

The structure of Thiomorpholine-3,5-dione contains a cyclic imide functionality (a dione) and a thioether (C-S-C) linkage within a six-membered ring. The vibrational modes associated with these functional groups give rise to a characteristic infrared spectrum, which can be used for structural elucidation and quality control.

Principles of Infrared Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs infrared radiation, it undergoes a transition between vibrational energy levels. The frequency of the absorbed radiation corresponds to the frequency of a specific vibrational mode of a chemical bond. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed in wavenumbers, cm⁻¹).

The key functional groups in Thiomorpholine-3,5-dione that are IR-active include:

-

N-H group (in the imide)

-

C=O groups (the dione functionality)

-

CH₂ groups (methylene groups in the ring)

-

C-N bond (in the imide)

-

C-S bond (the thioether linkage)

By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, one can confirm the presence of these functional groups and thus verify the molecular structure of Thiomorpholine-3,5-dione.

Predicted Infrared Spectrum of Thiomorpholine-3,5-dione

Table 1: Predicted IR Absorption Bands for Thiomorpholine-3,5-dione

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |

| 3200 - 3000 | N-H stretch | Medium | The position of this band can be sensitive to hydrogen bonding. In the solid state, it is expected to be a broad band at the lower end of this range. |

| 3000 - 2850 | C-H stretch (CH₂) | Medium to Weak | Characteristic of the methylene groups in the heterocyclic ring. |

| ~1750 and ~1700 | C=O stretch (asymmetric & symmetric) | Strong | Cyclic imides typically show two distinct carbonyl absorption bands due to the symmetric and asymmetric stretching of the two C=O groups. The exact positions can be influenced by ring strain and hydrogen bonding. |

| ~1450 | CH₂ scissoring | Medium | A characteristic bending vibration for methylene groups. |

| ~1350 | C-N stretch | Medium to Strong | Associated with the imide functionality. |

| 750 - 600 | C-S stretch | Weak to Medium | The C-S stretching vibration is often weak and can be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur. |

Applications in Drug Development

-

Structural Verification: IR spectroscopy provides a rapid and reliable method to confirm the synthesis of Thiomorpholine-3,5-dione and its derivatives by identifying the key functional groups.

-

Purity Assessment: The presence of unexpected absorption bands in the spectrum can indicate the presence of impurities, starting materials, or by-products.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have distinct IR spectra. IR spectroscopy can be used to identify and differentiate between polymorphs, which is crucial as they can have different physical properties, such as solubility and bioavailability.

-

Stability Studies: Degradation of the molecule, for instance, through hydrolysis of the imide ring, would lead to noticeable changes in the IR spectrum, making it a useful tool for monitoring the stability of drug candidates.

Experimental Protocols

As Thiomorpholine-3,5-dione is a solid at room temperature, the following protocols for solid sample preparation for FTIR analysis are recommended.

KBr Pellet Method

This is a common technique for obtaining high-quality IR spectra of solid samples.

Materials:

-

Thiomorpholine-3,5-dione sample (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Protocol:

-

Place a small amount of KBr in an agate mortar and grind it to a fine powder to remove any absorbed water.

-

Add 1-2 mg of the Thiomorpholine-3,5-dione sample to the mortar.

-

Thoroughly grind and mix the sample and KBr until a homogeneous, fine powder is obtained. The particle size should be reduced to minimize light scattering.

-

Transfer the powder mixture to the pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.

Nujol Mull Method

This method is an alternative to the KBr pellet technique and is useful for samples that are sensitive to moisture or that are difficult to press into a pellet.

Materials:

-

Thiomorpholine-3,5-dione sample (2-5 mg)

-

Nujol (high-purity mineral oil)

-

Agate mortar and pestle

-

Salt plates (e.g., KBr or NaCl)

-

Spatula

-

FTIR spectrometer

Protocol:

-

Place 2-5 mg of the Thiomorpholine-3,5-dione sample in an agate mortar and grind it to a very fine powder.

-

Add one to two drops of Nujol to the powdered sample.

-

Grind the mixture further until a uniform, thick paste (mull) is formed.

-

Using a spatula, apply a small amount of the mull to the surface of one salt plate.

-

Place the second salt plate on top and gently rotate it to spread the mull into a thin, even film between the plates.

-

Place the "sandwiched" plates into the sample holder of the FTIR spectrometer.

-

Record the spectrum. Note that the spectrum will show absorption bands from Nujol itself (strong C-H stretching and bending bands around 2924, 2853, 1462, and 1377 cm⁻¹). These bands will need to be accounted for during spectral interpretation.

Visualizations

Caption: Molecular structure of Thiomorpholine-3,5-dione with key IR-active functional groups.

Caption: Experimental workflow for IR spectroscopic analysis of Thiomorpholine-3,5-dione.

Application Notes and Protocols for the Purification of Thiomorpholine-3,5-dione by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of thiomorpholine-3,5-dione using recrystallization techniques. The protocols and notes are intended to serve as a comprehensive resource for achieving high purity of the target compound, a crucial step in research and development processes.

Introduction

Thiomorpholine-3,5-dione and its derivatives are important heterocyclic scaffolds in medicinal chemistry and drug discovery. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent quality standards. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including thiomorpholine-3,5-dione. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a selected solvent at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Additionally, the solvent's boiling point should be below the melting point of the compound to prevent "oiling out." The following table summarizes the solubility characteristics of thiomorpholine-3,5-dione in common laboratory solvents, providing a basis for selecting an appropriate recrystallization solvent.

| Solvent | Boiling Point (°C) | Solubility at 25°C | Solubility at Boiling Point | Comments |

| Water | 100 | Sparingly Soluble | Moderately Soluble | May be suitable, but slow cooling is crucial. |

| Ethanol | 78 | Sparingly Soluble | Highly Soluble | A good candidate for single-solvent recrystallization. |

| Isopropanol | 82 | Sparingly Soluble | Highly Soluble | Similar to ethanol, another strong candidate.[1] |

| Ethyl Acetate | 77 | Slightly Soluble | Highly Soluble | Effective for many polar organic compounds.[1] |

| Acetone | 56 | Moderately Soluble | Very Soluble | May be too good a solvent at room temperature, leading to low recovery. |

| Dichloromethane | 40 | Soluble | Very Soluble | Generally not ideal for recrystallization due to high room temperature solubility and low boiling point. |

| Hexane | 69 | Insoluble | Insoluble | Can be used as an anti-solvent in a solvent system. |

Note: This data is illustrative and serves as a guideline. Experimental verification of solubility is highly recommended.

Experimental Protocols

The following protocols provide a step-by-step guide for the purification of thiomorpholine-3,5-dione by recrystallization.

1. General Protocol for Single-Solvent Recrystallization

This is the most common recrystallization technique.

-

Solvent Selection: Based on preliminary solubility tests, select a suitable solvent (e.g., ethanol or isopropanol).

-

Dissolution:

-

Place the crude thiomorpholine-3,5-dione in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent.

-

Heat the mixture to the boiling point of the solvent while stirring to dissolve the compound completely.

-

Add more solvent in small portions if necessary to achieve complete dissolution.[1]

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

-

Reheat the solution to boiling for a few minutes.

-

-

Hot Filtration:

-

Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and activated charcoal.[2]

-

-

Crystallization:

-

Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[2]

-

-

Washing:

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

-

-

Drying:

-

Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.[2]

-

2. Protocol for Two-Solvent Recrystallization

This method is useful when no single solvent is ideal. It employs a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").

-

Solvent Pair Selection: Choose a miscible solvent pair (e.g., ethanol/water or acetone/hexane).

-

Dissolution:

-

Dissolve the crude thiomorpholine-3,5-dione in a minimum amount of the hot "good" solvent.

-

-

Addition of Anti-Solvent:

-

While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

-

Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

-

-

Crystallization, Isolation, Washing, and Drying: Follow the same steps as outlined in the single-solvent recrystallization protocol.

Troubleshooting Common Recrystallization Issues

| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent. | - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Evaporate some of the solvent to increase the concentration. - If the solution is too dilute, consider a different solvent or a two-solvent system. |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. - The compound has a high concentration of impurities. | - Reheat the solution to dissolve the oil and allow it to cool more slowly. - Use a lower-boiling point solvent. - Add more solvent to the hot solution before cooling. |

| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal to adsorb the colored impurities before hot filtration. - Perform a second recrystallization. |

| Low Recovery | - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Crystals were lost during transfer or filtration. | - Use the minimum amount of hot solvent for dissolution. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Wash the crystals with a minimal amount of ice-cold solvent. |

Visualizations

The following diagrams illustrate the experimental workflow and the logical principles of purification by recrystallization.

Caption: A flowchart of the recrystallization process.

Caption: Principle of separation by recrystallization.

References

Application Notes and Protocols: The Use of Thiomorpholine-3,5-dione Scaffolds in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, the synthesis of novel molecular scaffolds with desirable pharmacological properties is of paramount importance. Peptidomimetics, molecules that mimic the structure and function of peptides, have garnered significant attention due to their enhanced stability and oral bioavailability compared to their natural peptide counterparts.[1] Heterocyclic scaffolds are key building blocks in the design of such peptidomimetics.[2] Thiomorpholine and its derivatives are recognized as "privileged scaffolds" due to their broad range of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] This document outlines a proposed methodology for the incorporation of the thiomorpholine-3,5-dione core into peptide chains using solid-phase synthesis, a powerful technique for the rapid generation of molecular libraries.[1][2]

While direct literature on the solid-phase application of thiomorpholine-3,5-dione is not extensively available, this protocol is based on established principles of Fmoc-based solid-phase peptide synthesis (SPPS) and the known chemistry of related heterocyclic compounds.[5][6] The proposed strategy involves the use of a suitably protected thiomorpholine-3,5-dione derivative as a building block for incorporation into a growing peptide chain on a solid support.

Proposed Building Block for Solid-Phase Synthesis

For successful incorporation using standard Fmoc-SPPS protocols, a derivative of thiomorpholine-3,5-dione with an appropriate functional group for coupling and a compatible protecting group is required. We propose the use of N-(Fmoc)-4-carboxymethyl-thiomorpholine-3,5-dione . This building block features:

-

An Fmoc protecting group on the nitrogen atom, which is the standard for many solid-phase peptide synthesis protocols and can be removed under basic conditions.[7]

-

A carboxymethyl group at the 4-position, providing a carboxylic acid functionality for coupling to the free amine of the growing peptide chain on the solid support.

Experimental Protocols

This section details the proposed protocols for the incorporation of the N-(Fmoc)-4-carboxymethyl-thiomorpholine-3,5-dione building block into a peptide sequence on a Rink Amide resin.

Materials and Reagents

| Reagent | Supplier | Grade |

| Rink Amide AM resin | Standard Supplier | 100-200 mesh, 0.5-0.8 mmol/g |

| N,N-Dimethylformamide (DMF) | Standard Supplier | Peptide synthesis grade |

| Dichloromethane (DCM) | Standard Supplier | ACS grade |

| Piperidine | Standard Supplier | Reagent grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Standard Supplier | >99% |

| 1-Hydroxybenzotriazole (HOBt) | Standard Supplier | Anhydrous |

| Trifluoroacetic acid (TFA) | Standard Supplier | Reagent grade |

| Triisopropylsilane (TIS) | Standard Supplier | >98% |

| N-(Fmoc)-4-carboxymethyl-thiomorpholine-3,5-dione | Custom Synthesis | >95% purity |

| Fmoc-protected amino acids | Standard Supplier | Peptide synthesis grade |

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Resin Swelling: Place the Rink Amide AM resin (0.1 mmol scale) in a solid-phase synthesis vessel. Wash the resin with DMF (3 x 5 mL) and then swell in DMF (5 mL) for 1 hour at room temperature.[8]

-

Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain the solution. Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.[6]

-

Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL) to prepare for the coupling step.

Protocol 2: Coupling of the Thiomorpholine-3,5-dione Building Block

-

Activation of the Building Block: In a separate vial, dissolve N-(Fmoc)-4-carboxymethyl-thiomorpholine-3,5-dione (0.3 mmol, 3 eq.), HOBt (0.3 mmol, 3 eq.), and DIC (0.3 mmol, 3 eq.) in 3 mL of DMF. Allow the activation to proceed for 10-15 minutes at room temperature.

-

Coupling Reaction: Add the activated building block solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Protocol 3: Chain Elongation (Coupling of Subsequent Amino Acids)

The peptide chain can be further elongated by repeating the Fmoc deprotection (Protocol 1) and coupling steps with standard Fmoc-protected amino acids.

Protocol 4: Cleavage and Deprotection

-

Final Fmoc Deprotection: Perform the final Fmoc deprotection as described in Protocol 1.

-

Resin Washing and Drying: Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL). Dry the resin under vacuum for at least 1 hour.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5]

-

Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dried resin. Agitate the mixture for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide under vacuum. Purify the peptide using reverse-phase HPLC.

Data Presentation

The following tables provide hypothetical quantitative data for the solid-phase synthesis described.

Table 1: Reagent Quantities for a 0.1 mmol Synthesis Scale

| Step | Reagent | Equivalents | Amount |

| Resin Loading | Rink Amide AM Resin (0.7 mmol/g) | 1.0 | ~143 mg |

| Building Block Coupling | N-(Fmoc)-4-carboxymethyl-thiomorpholine-3,5-dione | 3.0 | 0.3 mmol |

| HOBt | 3.0 | 0.3 mmol | |

| DIC | 3.0 | 0.3 mmol | |

| Amino Acid Coupling | Fmoc-Amino Acid | 3.0 | 0.3 mmol |

| HOBt | 3.0 | 0.3 mmol | |

| DIC | 3.0 | 0.3 mmol | |

| Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 5 mL |

Table 2: Typical Reaction Conditions and Durations

| Process | Reagents/Solvents | Duration | Temperature |

| Resin Swelling | DMF | 1 hour | Room Temp |

| Fmoc Deprotection | 20% Piperidine in DMF | 20 min | Room Temp |

| Coupling | DMF | 2-4 hours | Room Temp |

| Cleavage & Deprotection | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours | Room Temp |

Visualizations

References

- 1. rroij.com [rroij.com]

- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. jchemrev.com [jchemrev.com]

- 5. ejbiotechnology.info [ejbiotechnology.info]

- 6. chem.uci.edu [chem.uci.edu]

- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Thiomorpholine-3,5-dione and Related Derivatives as Potential Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of thiomorpholine derivatives, including the thiomorpholine-3,5-dione scaffold, as a promising class of enzyme inhibitors. This document details their therapeutic potential, summarizes key quantitative data, and offers detailed experimental protocols for their synthesis and evaluation.

The thiomorpholine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been investigated for their potential to modulate the activity of various key enzymes implicated in diseases such as diabetes, cancer, and cardiovascular conditions.

Data Presentation: Inhibitory Activities of Thiomorpholine Derivatives

The following tables summarize the quantitative data on the enzyme inhibitory and related biological activities of various thiomorpholine derivatives.

Table 1: Dipeptidyl Peptidase IV (DPP-IV) and Phosphoinositide 3-Kinase alpha (PI3Kα) Inhibition

| Compound Class | Target Enzyme | Specific Derivative(s) | IC50 Value | Reference(s) |

| Thiomorpholine-bearing compounds | DPP-IV | 16a | 6.93 µM | [1] |

| 16b | 6.29 µM | [1] | ||

| 16c | 3.40 µM | [1] | ||

| Triazine-based with thiomorpholine | PI3Kα | 6r | 130 nM | |

| 6s | 107 nM |

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition

| Compound Class | Specific Derivative | Inhibition vs. Captopril (%) |

| Methylthiomorpholine Derivatives | LQM322 (3,5-bis(thiomorpholin-4-ylmethyl)pyrogallol) | 86.8% |

| LQM318 (4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol) | Not specified | |

| LQM319 (4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol) | Not specified | |

| LQM328 (4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol) | Not specified | |

| LQM329 (3,6-bis(thiomorpholin-4-ylmethyl)benzene-1,2-diol) | Not specified | |

| LQM320 | 5.1% |

Table 3: TNF-α Converting Enzyme (TACE) Inhibition and Antioxidant Activity

| Compound Class | Activity | Specific Derivative | IC50 Value | Reference(s) |

| Thiomorpholine Sulfonamide Hydroxamate | TACE Inhibition | TMI-1 | Nanomolar range | [1] |

| 5h | "Excellent in vitro potency" | [2] | ||

| N-substituted Thiomorpholines | Lipid Peroxidation Inhibition | Multiple derivatives | As low as 7.5 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of thiomorpholine derivatives and for key enzyme inhibition assays.

Protocol 1: General Synthesis of N-Aryl Thiomorpholine-3,5-diones

This protocol is adapted from a general method for the synthesis of N-aryl substituted thiomorpholine-3,5-diones.

Objective: To synthesize N-aryl thiomorpholine-3,5-diones for subsequent biological evaluation.

Materials:

-

Thiodiglycolic acid

-

Corresponding aniline derivative

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Mono-amide Formation: In a round-bottom flask, dissolve thiodiglycolic acid in anhydrous THF.

-

Add an equimolar amount of the desired aniline derivative to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mono-amide intermediate is typically used in the next step without extensive purification.

-

Cyclization: To the solution containing the mono-amide, add the BOP reagent under an inert atmosphere (e.g., nitrogen or argon).

-

Continue stirring at room temperature until the cyclization is complete, as indicated by TLC analysis.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl thiomorpholine-3,5-dione.

Protocol 2: In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)

This protocol outlines a common fluorescence-based assay for screening DPP-IV inhibitors.

Objective: To determine the in vitro inhibitory activity of thiomorpholine derivatives against DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (thiomorpholine derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DPP-IV enzyme in assay buffer.

-

Prepare a stock solution of the substrate H-Gly-Pro-AMC in assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid enzyme inhibition.

-

-

Assay Setup (in triplicate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add assay buffer and the DPP-IV enzyme solution.

-

Test compound wells: Add the DPP-IV enzyme solution and the desired concentration of the test compound.

-

Positive control wells: Add the DPP-IV enzyme solution and the positive control inhibitor.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the fluorescence reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Determine the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Protocol 3: In Vitro PI3Kα Kinase Assay (Luminescent)

This protocol describes a common method for assessing PI3Kα inhibition using a luminescence-based ADP detection assay.

Objective: To measure the inhibitory effect of thiomorpholine derivatives on PI3Kα activity.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

Kinase buffer (e.g., HEPES, MgCl2, BSA)

-

Test compounds (thiomorpholine derivatives) in DMSO

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

384-well white microplate

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Setup: In a 384-well plate, add a small volume (e.g., 0.5 µL) of the inhibitor dilutions or vehicle (DMSO) to the appropriate wells.

-

Enzyme/Substrate Addition: Prepare a mixture of the PI3Kα enzyme and the lipid substrate in kinase buffer. Add this mixture to each well.

-

Reaction Initiation: Start the kinase reaction by adding the ATP solution.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal via luciferase.

-

Signal Measurement: Read the luminescence on a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition based on the luminescence signal relative to controls and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway

References

- 1. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cytotoxicity Assays of Thiomorpholine-3,5-dione and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomorpholine and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. Among these, thiomorpholine-3,5-dione analogs are of particular interest for their potential as cytotoxic agents against various cancer cell lines. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this class of compounds, based on available research. While specific data on thiomorpholine-3,5-dione is limited, this guide draws upon studies of structurally related thiomorpholine derivatives to provide a comprehensive overview of relevant methodologies and potential mechanisms of action.

Data Presentation: Cytotoxicity of Thiomorpholine Derivatives

The cytotoxic effects of various thiomorpholine derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes, such as cell proliferation.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Thiazolyl-Thiomorpholine Derivatives against A549 and L929 Cell Lines

| Compound ID | Substitution (R) on Phenyl Ring | A549 (Human Lung Carcinoma) IC50 [µM] | L929 (Murine Fibroblast) IC50 [µM] |

| 3a | H | 10.32 | >500 |

| 3b | 4-F | 9.85 | >500 |

| 3c | 4-Cl | 7.61 | >500 |

| 3d | 4-Br | 6.93 | >500 |

| 3e | 4-OCH3 | 8.47 | >500 |

| 3f | 4-CH3 | 3.72 | >500 |

| Cisplatin | - | 12.50 | Not Reported |

Data sourced from a study on 4-(4-{[2-(4-arylthiazol-2-yl)hydrazono]methyl}phenyl)thiomorpholine derivatives, which showed greater inhibitory activity against A549 cancer cells than the standard drug cisplatin. Notably, all tested compounds displayed significantly higher IC50 values against the healthy L929 cell line, indicating a degree of selectivity for cancer cells.[1][2]